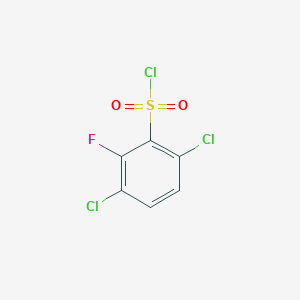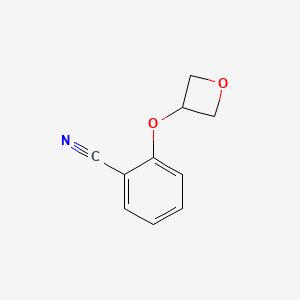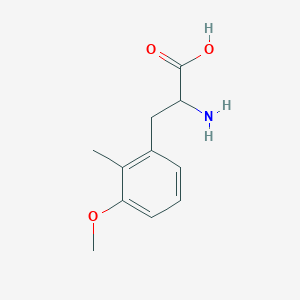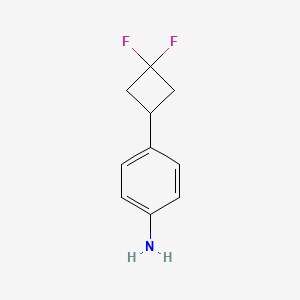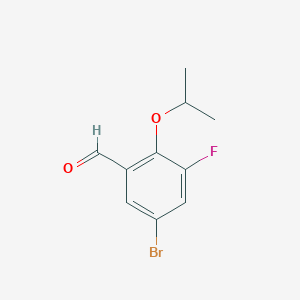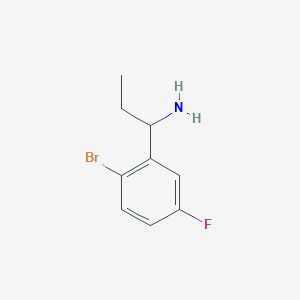![molecular formula C15H17NO2S B1407499 (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene CAS No. 35985-98-9](/img/structure/B1407499.png)
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
概要
説明
(1R,5R)-9-Tosyl-9-azabicyclo[331]nona-2,6-diene is a bicyclic compound featuring a tosyl group and an azabicyclo structure
作用機序
Target of Action
The primary targets of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of (1R,5R)-9-Tosyl-9-azabicyclo[33It’s known that similar compounds can undergo various chemical reactions, such as allylic bromination . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
For instance, its bicyclic structure could potentially influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to undergo various chemical reactions, which could potentially lead to a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
準備方法
The synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the use of specific reagents and conditions to achieve the desired bicyclic structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diynes with dimethyl disulfide or dibutyl diselenide in the presence of iodine and iron(III) chloride in dry dichloromethane at 40°C can yield the desired bicyclic compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
化学反応の分析
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene can be compared with other similar compounds, such as:
Azabicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in chemical properties and applications.
Tosylated compounds: Compounds with a tosyl group often exhibit similar reactivity in substitution reactions, but the presence of the bicyclic structure in this compound adds a unique dimension to its reactivity and applications.
特性
IUPAC Name |
(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


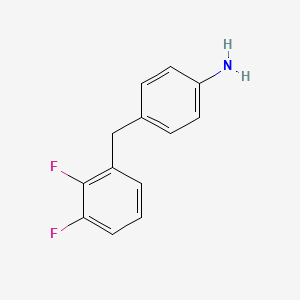

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)
![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)
![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
amine](/img/structure/B1407427.png)
